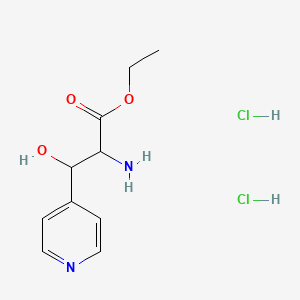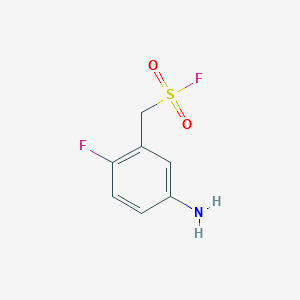![molecular formula C7H13ClN2O3 B1383746 8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride CAS No. 2060029-89-0](/img/structure/B1383746.png)
8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride
説明
8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride, commonly known as AMH-HCl, is a synthetic organic compound that is used in a variety of scientific research applications. This compound is an important intermediate in the synthesis of a variety of organic compounds and is used in the study of biochemical and physiological processes.
科学的研究の応用
Antibacterial Activity
Studies have explored the antibacterial properties of compounds related to 8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride. Isakhanyan et al. (2014) synthesized tertiary aminoalkanols hydrochlorides and investigated their antibacterial activity. These compounds, structurally related to the chemical , showed promising results in combating bacterial infections (Isakhanyan et al., 2014).
Antitumor Activity
Research has also delved into the antitumor potential of morpholine derivatives, which are structurally similar to this compound. Isakhanyan et al. (2016) investigated the in vitro antitumor activity of 1-(4-methylphenyl)-3-(morpholin-4-yl)-2-phenyl-1-R-propan-1-ol Hydrochlorides, revealing their potential in cancer treatment (Isakhanyan et al., 2016).
Cytotoxicity and DNA Interaction
Another study conducted by Ovádeková et al. (2005) on a quinazoline derivative, which bears structural resemblance to this compound, demonstrated cytotoxic effects on human cancer cell lines and investigated its interaction with DNA (Ovádeková et al., 2005).
Pharmaceutical Properties of Structurally Related Compounds
Christov et al. (2006) studied compounds including morpholine derivatives, highlighting their potential pharmaceutical properties. These findings provide insights into the possible applications of this compound in medicine (Christov et al., 2006).
Antimicrobial Agents
The study by Sahin et al. (2012) on triazole derivatives containing morpholine moiety suggests these compounds' effectiveness as antimicrobial agents, which might extend to this compound (Sahin et al., 2012).
Aminomethylation with Morpholine
Research by Mondal et al. (2017) on aminomethylation of imidazoheterocycles with morpholine, a process closely related to the synthesis of this compound, demonstrates its potential for creating biologically active compounds (Mondal et al., 2017).
生化学分析
Biochemical Properties
8a-(Aminomethyl)-hexahydro-[1,3]oxazolo[4,3-c]morpholin-3-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as factor Xa, which is crucial in the coagulation cascade . By binding to the active site of factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In endothelial cells, this compound has been observed to reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammation . It also influences cell signaling pathways by modulating the activity of kinases and phosphatases, which are essential for cellular communication and function . Furthermore, this compound affects cellular metabolism by altering the levels of key metabolites, thus impacting energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of factor Xa, forming a stable complex that inhibits the enzyme’s activity . This binding is facilitated by hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and coagulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, but it may degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of detoxifying enzymes and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits coagulation without causing significant adverse effects . At higher doses, it may induce toxicity, manifesting as liver and kidney damage, as well as hematological abnormalities . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into inactive metabolites . The compound may also affect metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle . These changes can impact overall cellular energy balance and metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by endothelial cells through endocytosis and is distributed to various cellular compartments . It may also bind to plasma proteins, which can influence its bioavailability and distribution in the body .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and signaling proteins . It may also be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s biochemical and cellular effects.
特性
IUPAC Name |
8a-(aminomethyl)-1,5,6,8-tetrahydro-[1,3]oxazolo[4,3-c][1,4]oxazin-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.ClH/c8-3-7-4-11-2-1-9(7)6(10)12-5-7;/h1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEQUXCDSJINNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(N1C(=O)OC2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



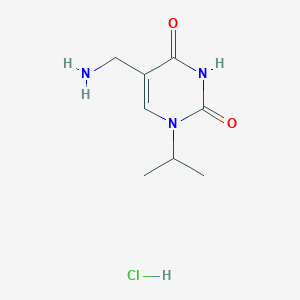
![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1383664.png)
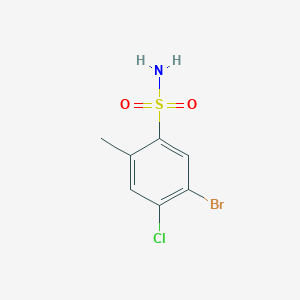
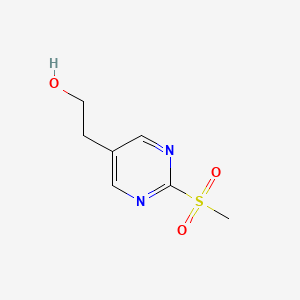
![7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid](/img/structure/B1383671.png)
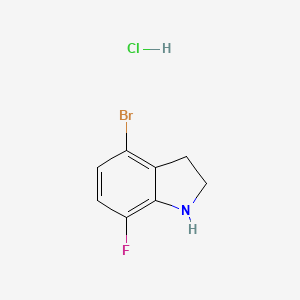
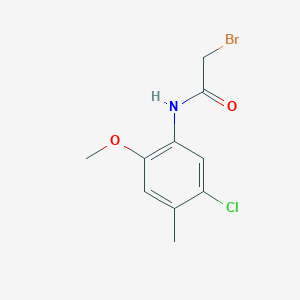
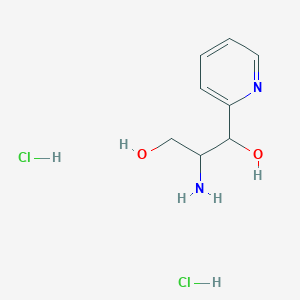

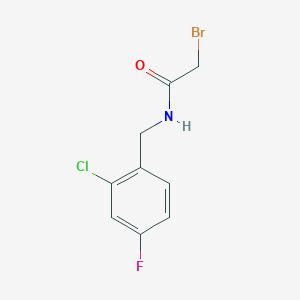
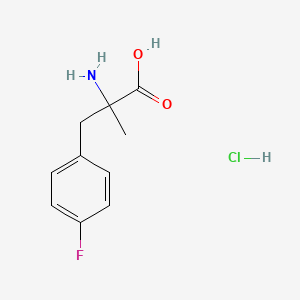
![N-[(pyridin-4-yl)methyl]guanidine hydrochloride](/img/structure/B1383682.png)
